(R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
CAS No.:
Cat. No.: VC15836073
Molecular Formula: C10H17ClN2O
Molecular Weight: 216.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN2O |
|---|---|
| Molecular Weight | 216.71 g/mol |
| IUPAC Name | 2-chloro-1-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C10H17ClN2O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7H2/t9-/m1/s1 |
| Standard InChI Key | LWPUOYIAFCRFNC-SECBINFHSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1NCC2CC2)C(=O)CCl |
| Canonical SMILES | C1CC1CNC2CCN(C2)C(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
The compound has the molecular formula C₁₀H₁₇ClN₂O and a molecular weight of 216.71 g/mol . Its IUPAC name, 2-chloro-1-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]ethanone, reflects the stereochemistry at the pyrrolidine ring’s third carbon (R-configuration). Key structural features include:
-
A pyrrolidine ring with a cyclopropylmethylamino substituent at the 3-position.
-
A chloroacetyl group (-COCH₂Cl) at the 1-position of the pyrrolidine.
-
A cyclopropane ring fused to the methylamino group, introducing steric and electronic effects.
The compound’s chiral center renders it optically active, a critical factor in its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇ClN₂O |
| Molecular Weight | 216.71 g/mol |
| CAS Number | 1354010-28-8 |
| Chiral Center | (3R)-configuration |
| Purity (Commercial) | ≥97% |
Table 1: Key physical and chemical properties of (R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the pyrrolidine ring, introduce the cyclopropylmethylamine group, and attach the chloroacetyl moiety. A representative route includes:
-
Pyrrolidine Functionalization: Starting with (R)-3-aminopyrrolidine, the cyclopropylmethyl group is introduced via reductive amination using cyclopropanecarboxaldehyde and a reducing agent like sodium cyanoborohydride .
-
Chloroacetylation: The secondary amine is acylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.
Key reaction conditions:
-
Temperature: 0–25°C for acylation to minimize side reactions.
-
Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .
Purification and Yield Optimization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, acetonitrile/water gradient). Yields range from 60–75%, with purity exceeding 97% after optimization . Challenges include:
-
Racemization: Controlled pH and temperature prevent loss of chiral integrity.
-
Byproduct Formation: Excess chloroacetyl chloride leads to diacylation, mitigated by stoichiometric reagent use.
Structural and Reactivity Analysis
Conformational Dynamics
The pyrrolidine ring adopts a half-chair conformation, with the cyclopropylmethylamino group occupying an equatorial position to minimize steric strain. The chloroacetyl group’s electron-withdrawing nature polarizes the carbonyl, enhancing electrophilicity at the α-carbon .
Reactivity Profile
-
Nucleophilic Substitution: The chloro group undergoes displacement with amines, thiols, or alkoxides to form secondary amides, sulfides, or ethers .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a hydroxyl group, yielding (R)-2-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol.
-
Cyclopropane Ring-Opening: Strong acids or bases cleave the cyclopropane, forming propene derivatives.
Biological Activity and Medicinal Applications
Mechanism of Action
The compound’s chiral pyrrolidine moiety interacts with enzymes and receptors via hydrogen bonding and van der Waals forces. Preliminary studies suggest activity against:
-
Neurological Targets: Modulation of σ-1 receptors implicated in neuropathic pain.
-
Antimicrobial Activity: Structural analogs inhibit bacterial dihydrofolate reductase (DHFR) with IC₅₀ values < 1 μM .
Preclinical Findings
In murine models, derivatives demonstrated:
-
Analgesic Effects: 30% reduction in pain response at 10 mg/kg (vs. 15% for gabapentin).
-
Low Toxicity: LD₅₀ > 500 mg/kg, suggesting a favorable safety profile.
| Activity | Model | Result |
|---|---|---|
| σ-1 Receptor Binding | In vitro assay | Kᵢ = 120 nM |
| Antibacterial (E. coli) | MIC assay | MIC = 8 μg/mL |
| Metabolic Stability | Human liver microsomes | t₁/₂ = 45 min |
Table 2: Biological activity data for (R)-2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone and analogs.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a versatile intermediate for:
-
Kinase Inhibitors: Functionalization at the chloro position yields pyrimidine derivatives targeting EGFR and VEGFR .
-
Prodrugs: Esterification of the carbonyl enhances bioavailability.
Catalysis and Materials Science
Its cyclopropane moiety is leveraged in:
-
Ligand Design: Chiral ligands for asymmetric hydrogenation reactions .
-
Polymer Crosslinking: Reactivity with diols forms thermostable polymers.
Comparison with Structural Analogs
| Compound | Structure | Activity |
|---|---|---|
| (R)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanol | Hydroxyl instead of chloro | Improved aqueous solubility |
| 2-Chloro-1-(pyridin-2-yl)ethanone | Pyridine instead of pyrrolidine | Enhanced antimicrobial activity |
| Pyrimidine derivatives | Pyrimidine substituent | Anticancer activity (IC₅₀ = 2 μM) |
Table 3: Structural analogs and their biological profiles .
Future Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the cyclopropane and pyrrolidine groups to optimize potency.
-
In Vivo Pharmacokinetics: Studies on bioavailability, tissue distribution, and metabolite identification.
-
Industrial Scale-Up: Development of continuous-flow synthesis to improve yield and reduce costs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume